
1-(4-fluorobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate
Descripción general
Descripción
1-(4-fluorobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate, also known as FPBPP, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in the field of medicine. FPBPP belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-(4-fluorobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate is not fully understood. However, it is believed to act by modulating the levels of neurotransmitters and ion channels in the nervous system. This compound has been found to bind to the 5-HT1A receptor and the α2-adrenergic receptor, which are involved in the regulation of mood and anxiety. It also acts by inhibiting the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Some of these effects include:
1. Modulation of neurotransmitter levels: this compound has been found to modulate the levels of neurotransmitters such as serotonin and norepinephrine in the brain. This leads to anxiolytic and antidepressant effects.
2. Inhibition of voltage-gated sodium channels: this compound has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. This leads to analgesic effects.
3. Inhibition of cancer cell growth: this compound has been found to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. This leads to anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-fluorobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has several advantages and limitations for lab experiments. Some of the advantages include:
1. Simple synthesis method: this compound can be synthesized using a simple and efficient method.
2. Promising pharmacological properties: this compound exhibits promising pharmacological properties that make it a potential candidate for drug development.
3. Versatile applications: this compound has a range of scientific research applications, including the treatment of anxiety, depression, neuropathic pain, and cancer.
Some of the limitations include:
1. Limited research: There is limited research on the pharmacological properties of this compound, and more studies are needed to fully understand its mechanism of action and potential applications.
2. Lack of human studies: Most of the studies on this compound have been conducted in animal models, and more human studies are needed to evaluate its safety and efficacy.
3. Potential side effects: The potential side effects of this compound are not fully understood, and more studies are needed to evaluate its safety profile.
Direcciones Futuras
There are several future directions for the scientific research of 1-(4-fluorobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate. Some of these include:
1. Development of novel drugs: this compound can serve as a starting point for the development of novel drugs that exhibit similar pharmacological properties.
2. Human studies: More human studies are needed to evaluate the safety and efficacy of this compound.
3. Combination therapy: this compound can be used in combination with other drugs to enhance its pharmacological effects.
4. Development of delivery systems: Novel delivery systems can be developed to improve the bioavailability and efficacy of this compound.
Conclusion:
This compound is a promising compound that exhibits a range of pharmacological properties. It has potential applications in the treatment of anxiety, depression, neuropathic pain, and cancer. However, more research is needed to fully understand its mechanism of action and potential applications. This compound can serve as a starting point for the development of novel drugs that exhibit similar pharmacological properties.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been found to exhibit a range of pharmacological properties that make it a potential candidate for drug development. Some of the scientific research applications of this compound include:
1. Treatment of anxiety and depression: this compound has been found to exhibit anxiolytic and antidepressant properties in animal models. It acts by modulating the levels of neurotransmitters such as serotonin and norepinephrine in the brain.
2. Treatment of neuropathic pain: this compound has been found to exhibit analgesic properties in animal models of neuropathic pain. It acts by modulating the activity of ion channels in the nervous system.
3. Treatment of cancer: this compound has been found to exhibit anticancer properties in vitro. It acts by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O.C2H2O4/c25-22-11-9-20(10-12-22)18-26-13-15-27(16-14-26)19-21-5-4-8-24(17-21)28-23-6-2-1-3-7-23;3-1(4)2(5)6/h1-12,17H,13-16,18-19H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPGUPAUDOJNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC(=CC=C3)OC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



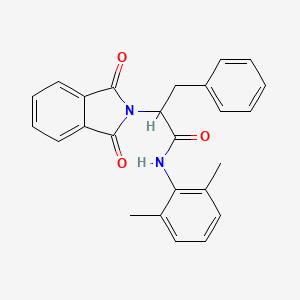
![2-(1-naphthylamino)-2-oxoethyl {[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B3943236.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~,N~1~-diethylglycinamide](/img/structure/B3943246.png)
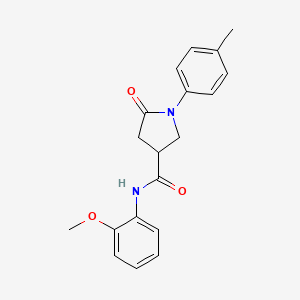
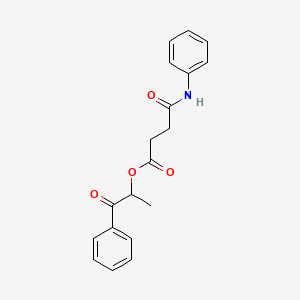
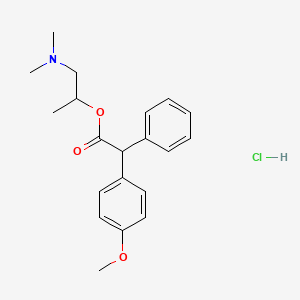
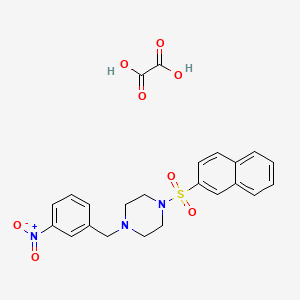

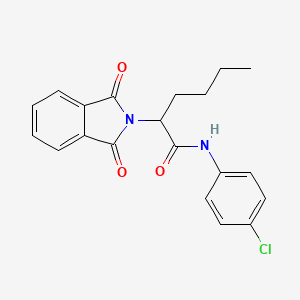
![5-[(4-ethylphenoxy)acetyl]-2-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B3943283.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(1-propyl-4-piperidinyl)piperazine oxalate](/img/structure/B3943285.png)
![N-{2-[(5-nitro-2-pyridinyl)amino]ethyl}propanamide](/img/structure/B3943291.png)
![N-(4-{[4-(2-methoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3943300.png)
![5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3943319.png)